molecular formula C9H11FO B1612588 1-Fluoro-4-propoxybenzene CAS No. 203511-18-6

1-Fluoro-4-propoxybenzene

Cat. No. B1612588
CAS RN: 203511-18-6
M. Wt: 154.18 g/mol
InChI Key: CMDUWQADJFGPAL-UHFFFAOYSA-N
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Description

“1-Fluoro-4-propoxybenzene” is a chemical compound with the CAS Number: 203511-18-6 . It has a molecular weight of 154.18 and is in liquid form .


Physical And Chemical Properties Analysis

“1-Fluoro-4-propoxybenzene” is a liquid with a molecular weight of 154.18 .

Scientific Research Applications

Synthesis and Characterization

1-Fluoro-4-propoxybenzene and its derivatives have been a subject of interest in chemical synthesis and characterization. For instance, a study reported the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, using commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, characterized by various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).

Analytical Chemistry

In analytical chemistry, derivatives of 1-fluoro-4-propoxybenzene have been used in assays and studies. For instance, the reaction of 1-fluoro-2,4 dinitrobenzene with amino acids was investigated for serum amino acid assays (Rapp, 1963).

Photocatalysis

Compounds structurally related to 1-Fluoro-4-propoxybenzene, such as 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, have been recognized for their applications in photocatalytic transformations. These applications are crucial in organic reactions due to their excellent redox properties and chemical stability (Shang et al., 2019).

Molecular Rearrangements

Molecular rearrangements involving fluoro-dinitrobenzene derivatives have been extensively studied. These reactions are important in understanding the mechanisms of action of certain toxicants functioning as alkylating agents (Burchfield, 1958).

Spectroscopy Studies

Spectroscopic studies of fluorobenzenes, including derivatives of 1-Fluoro-4-propoxybenzene, have been conducted to understand their molecular properties. For example, laser Raman and infrared spectra of 1-fluoro 2:4-dinitrobenzene have been investigated, providing insight into the vibrational frequencies and molecular interactions of such compounds (Ansari & Verma, 1979).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “1-Fluoro-4-propoxybenzene” can be found online . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

1-fluoro-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDUWQADJFGPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591704
Record name 1-Fluoro-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-propoxybenzene

CAS RN

203511-18-6
Record name 1-Fluoro-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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